6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves several steps. One possible method is the reaction of the amide substrate 6 with trifluoromethanesulfonic acid (CF3SO3H) in anhydrous CHCl3 or CH2Cl2 solution. The mixture is stirred for several hours, followed by pouring into ice. The product is then extracted into CHCl3, washed with water and brine, and dried over anhydrous sodium sulfate .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused indene ring system with bromine and chlorine substituents. The compound’s InChI code is: 1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
.
Scientific Research Applications
Reactivity and Mechanism Studies
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one may not have been directly studied, but related compounds have been extensively explored for their reactivity and mechanisms in various chemical reactions. For instance, the reactivity of 1-chloro-3-phenyldiazirines with bromide ions leads to compounds that could offer insights into reaction mechanisms involving halogenated compounds, potentially providing a conceptual framework for understanding the reactivity of this compound (Martinu & Dailey, 2006).
Catalytic Applications
Compounds related to this compound have been utilized as catalysts in organic synthesis. For instance, a novel N-bromo sulfonamide reagent was synthesized and used as a highly efficient catalyst for the synthesis of complex organic molecules, showcasing the potential of bromo- and chloro-substituted compounds in catalysis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Photoreaction Mechanisms
The study of photoreaction mechanisms of bromo- and chloro-substituted compounds, like 2-bromophenols and their derivatives, provides insights into the photochemical behavior of related compounds. Such studies are crucial in understanding the light-induced reactions of this compound and can be applied in fields like material sciences and photochemistry (Akai, Kudoh, Takayanagi, & Nakata, 2002).
Synthesis of Complex Molecules
Bromo- and chloro-substituted compounds are often key intermediates in the synthesis of complex organic molecules. The synthesis methodologies developed for these compounds can provide a framework for synthesizing this compound and its derivatives, which can be valuable in medicinal chemistry and material sciences (Jasouri, Khalafy, Badali, & Piltan, 2010).
Crystal Structure Analysis
Understanding the crystal structure of related compounds, like 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, can provide valuable insights into the structural characteristics of this compound. Such analysis is crucial for material characterization, drug design, and other applications where molecular structure plays a key role (Jotani, Lee, Lo, & Tiekink, 2019).
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVZOAAXYBBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260017-17-1 | |
Record name | 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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